molecular formula C20H25NOS B1203283 Thiphenamil CAS No. 82-99-5

Thiphenamil

Cat. No.: B1203283
CAS No.: 82-99-5
M. Wt: 327.5 g/mol
InChI Key: WHLUQAYNVOGZST-UHFFFAOYSA-N
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Description

Tifenamil is a diarylmethane.

Biological Activity

Thiphenamil, a compound known for its smooth muscle relaxant properties, has been extensively studied for its biological activities, particularly in the context of gastrointestinal and urinary tract disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a thiophene derivative that exhibits unique pharmacological properties. Its chemical structure allows it to interact with various biological targets, influencing smooth muscle contraction and inflammation.

Pharmacological Effects

  • Smooth Muscle Relaxation : this compound hydrochloride acts primarily as a musculotropic antispasmodic. It inhibits involuntary contractions in smooth muscles, making it effective for conditions like bladder spasm, irritable bowel syndrome, and ureteritis .
  • Anti-inflammatory Activity : Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
  • Inhibition of COX and LOX Enzymes : this compound has demonstrated inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, one study reported an IC50 value of 29.2 µM for the 5-LOX enzyme, indicating significant anti-inflammatory potential .

This compound's biological activity can be attributed to several mechanisms:

  • Blocking Mast Cell Degranulation : In vitro assays have shown that this compound can block mast cell degranulation, contributing to its anti-inflammatory effects .
  • Modulation of Gene Expression : It negatively regulates the expression of inflammatory cytokines and transcription factors involved in inflammation, such as NF-ĸB and ERK pathways .
  • Direct Action on Smooth Muscle : this compound's relaxant effect is mediated through direct action on the contractile mechanisms of smooth muscles without significant anticholinergic side effects .

Case Studies and Clinical Applications

Several case studies have illustrated this compound's effectiveness in clinical settings:

  • Urinary Tract Disorders : this compound has been utilized successfully in treating conditions like detrusor instability and bladder spasm. Clinical evaluations indicate that it not only inhibits involuntary contractions but also enhances voluntary detrusor contractions .
  • Gastrointestinal Disorders : The compound has shown promise in alleviating symptoms associated with diverticulitis and mucus colitis by relaxing lower bowel spasms .

Research Findings Summary Table

Study/SourceBiological ActivityMechanismIC50 Value
Anti-inflammatoryCOX/LOX inhibition29.2 µM (5-LOX)
Smooth muscle relaxantDirect action on smooth muscleN/A
Alleviation of bowel spasmsMusculotropic actionN/A

Properties

CAS No.

82-99-5

Molecular Formula

C20H25NOS

Molecular Weight

327.5 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate

InChI

InChI=1S/C20H25NOS/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

WHLUQAYNVOGZST-UHFFFAOYSA-N

SMILES

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Key on ui other cas no.

82-99-5

Related CAS

548-68-5 (hydrochloride)

Synonyms

S-(2-(diethylamino)ethyl)diphenylthioacetate
thiphen
thiphenamil
thiphenamil hydrochloride
tifen
tifenamil
trocinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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